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Compound Name: A 1120

Cat. No.: B1666370 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the

bloodstream. In the liver, retinol binds to RBP4, which then forms a complex with Transthyretin

(TTR).[1][2] This interaction is crucial as the larger RBP4-TTR complex prevents the renal

filtration and premature degradation of RBP4, thereby extending its circulatory half-life and

ensuring retinol delivery to peripheral tissues.[1][2][3] Dysregulation of RBP4 levels has been

implicated in various conditions, including insulin resistance and degenerative retinal diseases.

[4]

A1120 is a potent, non-retinoid small molecule ligand of RBP4.[1][5] It acts as an antagonist to

the RBP4-TTR interaction. By binding to the retinol-binding pocket of RBP4, A1120 induces a

conformational change that disrupts the RBP4-TTR interface.[5][6] This prevents the formation

of the protein complex, leading to the rapid clearance of RBP4 from the bloodstream via the

kidneys.[6][7] This application note provides an overview of A1120, its mechanism of action,

and detailed protocols for its use in studying the RBP4-TTR interaction.

Mechanism of Action of A1120
A1120 competitively binds to RBP4 with high affinity, displacing retinol. This binding alters the

conformation of loops on the surface of RBP4 that are essential for docking with TTR.[6]

Consequently, the RBP4-A1120 complex cannot bind to TTR and is rapidly cleared from
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circulation.[6] This mechanism is distinct from that of the synthetic retinoid fenretinide, which

causes steric hindrance that prevents the RBP4-TTR complex from forming.[6]
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Caption: Mechanism of A1120-mediated disruption of the RBP4-TTR interaction.

Quantitative Data Summary
A1120 demonstrates superior potency in binding to RBP4 and disrupting the RBP4-TTR

interaction when compared to the first-generation antagonist, fenretinide.
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Compound Assay Type Parameter Value Reference

A1120
RBP4 Binding

Affinity
Ki 8.3 nM [5][6]

A1120

RBP4-TTR

Interaction (TR-

FRET)

IC50 155 nM [8]

Fenretinide

RBP4-TTR

Interaction (TR-

FRET)

IC50
4,500 nM (4.5

µM)
[8]

Retinol

RBP4-TTR

Interaction (TR-

FRET)

EC50 308 nM [8]

A1120
In Vivo Mouse

Study

Serum RBP4

Reduction
~75% [8][9]

Experimental Protocols
Protocol 1: In Vitro RBP4-TTR Interaction Assay using
TR-FRET
This protocol is based on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) assays described in the literature for quantifying the RBP4-TTR interaction and its

inhibition by compounds like A1120.[8][10]

Objective: To measure the ability of A1120 to inhibit the retinol-induced interaction between

RBP4 and TTR.

Materials:

Recombinant Human RBP4

Recombinant Human TTR

A1120
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All-trans Retinol

TR-FRET Donor (e.g., Europium-cryptate labeled anti-tag antibody)

TR-FRET Acceptor (e.g., d2-labeled anti-tag antibody)

Assay Buffer (e.g., PBS, 0.1% BSA)

384-well low-volume white plates

TR-FRET compatible plate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of A1120 in 100% DMSO. Create a serial dilution series of A1120

in assay buffer.

Prepare a stock solution of all-trans retinol in 100% DMSO or ethanol. Prepare a working

solution in assay buffer. The final concentration should be at or near the EC50 for the

interaction (e.g., ~300 nM).[8]

Prepare solutions of tagged RBP4 and tagged TTR in assay buffer.

Prepare solutions of the TR-FRET donor and acceptor antibodies according to the

manufacturer's instructions.

Assay Protocol:

Add 5 µL of the A1120 serial dilutions to the wells of a 384-well plate. Include "no inhibitor"

(DMSO vehicle) and "no retinol" controls.

Add 5 µL of the retinol working solution to all wells except the "no retinol" control.

Add 5 µL of the RBP4 solution to all wells.
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Add 5 µL of the TTR solution, pre-mixed with the donor and acceptor antibodies, to all

wells.

Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

Data Acquisition:

Read the plate on a TR-FRET enabled reader. Excite at ~340 nm and read emissions at

two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) * 10,000.

Data Analysis:

Normalize the data using the "no inhibitor" control as 100% interaction and the "no retinol"

control as 0% interaction.

Plot the normalized TR-FRET ratio against the log concentration of A1120.

Fit the data to a four-parameter logistic curve to determine the IC50 value.
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Caption: Experimental workflow for the in vitro TR-FRET RBP4-TTR disruption assay.
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Protocol 2: In Vitro RBP4-TTR Interaction Assay using
AlphaLISA
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive

alternative for studying protein-protein interactions.[11][12]

Objective: To provide an alternative method for measuring the inhibitory effect of A1120 on the

RBP4-TTR interaction.

Materials:

Biotinylated RBP4

Acceptor Bead-conjugated Anti-TTR Antibody (or TTR conjugated to an epitope tag and an

Acceptor Bead-conjugated anti-tag antibody)

Streptavidin-coated Donor Beads

A1120

All-trans Retinol

AlphaLISA Assay Buffer

384-well ProxiPlate

Alpha-enabled plate reader

Procedure:

Reagent Preparation:

Prepare A1120 and Retinol solutions as described in Protocol 1.

Prepare working solutions of Biotinylated RBP4 and Acceptor Bead-conjugated Anti-TTR

antibody in AlphaLISA buffer.

Assay Protocol (3-Step Addition):
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Add 5 µL of the A1120 serial dilutions to the wells of a 384-well plate.

Add 5 µL of a mix containing Retinol and Biotinylated RBP4.

Incubate for 60 minutes at room temperature.

Add 10 µL of Acceptor Bead-conjugated Anti-TTR antibody.

Incubate for 60 minutes at room temperature.

Add 10 µL of Streptavidin-coated Donor Beads (prepare under subdued light).

Incubate for 30-60 minutes at room temperature in the dark.

Data Acquisition:

Read the plate on an Alpha-enabled reader (e.g., EnVision) with excitation at 680 nm and

emission detection at 520-620 nm.

Data Analysis:

Plot the AlphaLISA signal (counts) against the log concentration of A1120 and perform a

sigmoidal dose-response curve fit to determine the IC50.

Conclusion

A1120 is a valuable chemical probe for investigating the biology of the RBP4-TTR axis. Its high

affinity and specific mechanism of action make it a superior tool compared to older compounds

like fenretinide. The provided protocols for TR-FRET and AlphaLISA assays offer robust and

high-throughput methods for screening and characterizing novel inhibitors of this critical

protein-protein interaction, aiding in research and the development of potential therapeutics for

diseases associated with RBP4 dysregulation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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